molecular formula C17H15FN4O2 B11448421 3-[(2-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

3-[(2-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B11448421
M. Wt: 326.32 g/mol
InChI Key: PGZVUFFTSMQBKX-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted triazine intermediate with the desired substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(2-Fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one
  • 3-[(2-Bromophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

3-[(2-Fluorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

3-(2-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15FN4O2/c1-24-12-8-6-11(7-9-12)10-15-16(23)20-17(22-21-15)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

PGZVUFFTSMQBKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3F

Origin of Product

United States

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